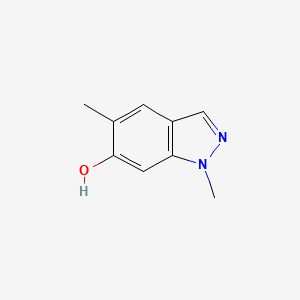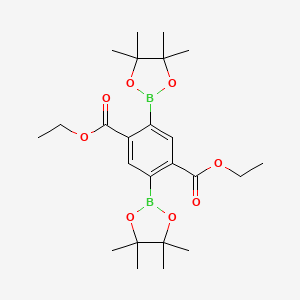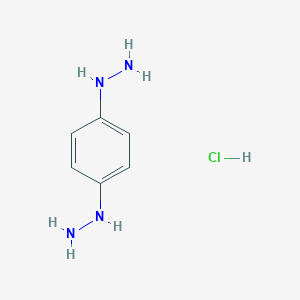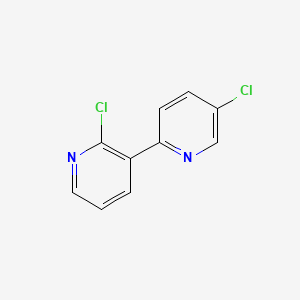
2',5-Dichloro-2,3'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,5-Dichloro-2,3’-bipyridine is a bipyridine derivative characterized by the presence of chlorine atoms at the 2’ and 5 positions of the bipyridine structure Bipyridines are a class of compounds consisting of two pyridine rings connected by a single bond These compounds are known for their ability to act as ligands in coordination chemistry, forming complexes with various metal ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5-Dichloro-2,3’-bipyridine typically involves the coupling of chlorinated pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a chlorinated pyridine with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of 2’,5-Dichloro-2,3’-bipyridine may involve large-scale coupling reactions using similar methods as described above. The choice of reaction conditions and catalysts can be optimized to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2’,5-Dichloro-2,3’-bipyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The bipyridine core can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Coordination Reactions: As a ligand, 2’,5-Dichloro-2,3’-bipyridine can form coordination complexes with metal ions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reaction conditions may involve the use of a base and a polar solvent.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coordination Reactions: Metal salts such as copper(II) chloride or nickel(II) acetate are often used to form coordination complexes.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the bipyridine core.
Coordination Reactions: Products include metal complexes with varying stoichiometries and coordination geometries.
科学的研究の応用
2’,5-Dichloro-2,3’-bipyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2’,5-Dichloro-2,3’-bipyridine largely depends on its role as a ligand in coordination complexes. When forming complexes with metal ions, the nitrogen atoms in the bipyridine rings coordinate with the metal center, stabilizing the complex. This coordination can influence the reactivity and properties of the metal ion, enabling various catalytic or biological activities . The specific molecular targets and pathways involved will vary depending on the metal ion and the context in which the complex is used.
類似化合物との比較
2’,5-Dichloro-2,3’-bipyridine can be compared with other bipyridine derivatives, such as:
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with a variety of metal ions.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, leading to distinct chemical properties and applications.
5,5’-Dichloro-2,2’-bipyridine: Similar to 2’,5-Dichloro-2,3’-bipyridine but with chlorine atoms at different positions, affecting its reactivity and coordination behavior.
The uniqueness of 2’,5-Dichloro-2,3’-bipyridine lies in its specific substitution pattern, which can influence its electronic properties and reactivity, making it suitable for specific applications in coordination chemistry and materials science.
特性
CAS番号 |
942206-20-4 |
|---|---|
分子式 |
C10H6Cl2N2 |
分子量 |
225.07 g/mol |
IUPAC名 |
2-chloro-3-(5-chloropyridin-2-yl)pyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-7-3-4-9(14-6-7)8-2-1-5-13-10(8)12/h1-6H |
InChIキー |
YYRNNCTZVPVWEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)Cl)C2=NC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


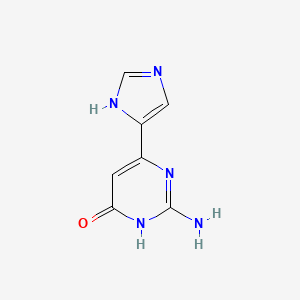
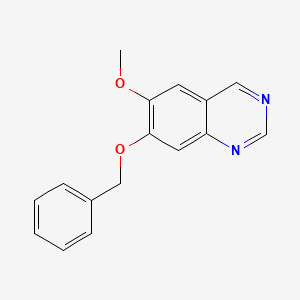
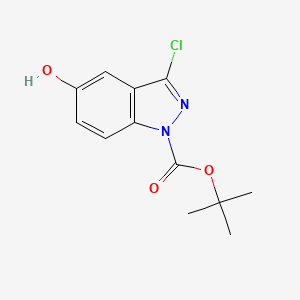

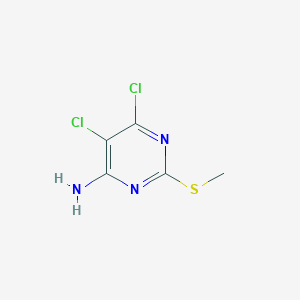
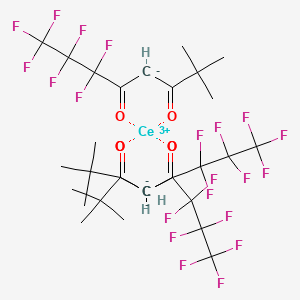
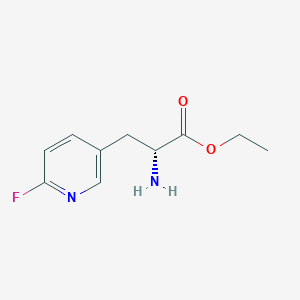
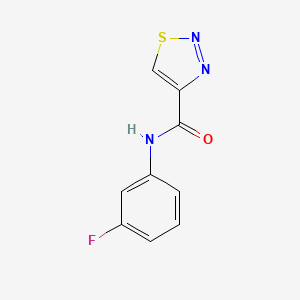

![ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13122380.png)

